2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-4-thiazolecarboxylic acid ethyl ester
Overview
Description
WAY-331463 is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is part of a class of molecules known for their biological activity and has been studied for its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-331463 involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical bonds.
Industrial Production Methods
In an industrial setting, the production of WAY-331463 would involve scaling up the laboratory synthesis methods to produce larger quantities of the compound. This often requires optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
WAY-331463 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen, leading to changes in the compound’s structure.
Substitution: In these reactions, one functional group in the compound is replaced by another, often through the use of specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions involving WAY-331463 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products
The major products formed from the reactions of WAY-331463 depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce compounds with additional oxygen-containing functional groups, while reduction reactions may result in the formation of simpler molecules with fewer oxygen atoms.
Scientific Research Applications
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Investigating its effects on biological systems and its potential as a tool for probing cellular processes.
Medicine: Exploring its therapeutic potential for treating various diseases, including its ability to interact with specific molecular targets.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which WAY-331463 exerts its effects involves its interaction with specific molecular targets within cells. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
WAY-331463 can be compared to other similar compounds in terms of its structure, reactivity, and potential applications. Some similar compounds include:
WAY-151693: Another compound with similar biological activity and potential therapeutic applications.
WAY-100635: Known for its use in studying serotonin receptors and its potential as a therapeutic agent.
The uniqueness of WAY-331463 lies in its specific chemical structure and the particular set of reactions it undergoes, which differentiate it from other similar compounds.
Properties
IUPAC Name |
ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2S2/c1-2-19-11(18)9-6-20-12(16-9)17-13-15-8-4-3-7(14)5-10(8)21-13/h3-6H,2H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXBXBZLBKMJQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=NC3=C(S2)C=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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